

CHIR-124 Selectivity and Key Quantitative Data

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Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

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CHIR-124 is a quinolone-based small molecule that is structurally unrelated to other known Chk1 inhibitors [1]. The table below summarizes its core selectivity profile and potency from cell-free assays.

Target	IC ₅₀ (nM)	Selectivity (Fold over Chk1)	Notes
Chk1	0.3 [2]	---	Primary target [1]
Chk2	~600 [2]	2,000	Shows significant selectivity against Chk2 [2]
Flt3	5.8 [2]	~19	Off-target activity
PDGFR	6.6 [2]	~22	Off-target activity
GSK-3	23.3 [2]	~78	Off-target activity
CDK2/4, Cdc2	150 - 1500 [2]	500 - 5,000	Minimal activity

Frequently Asked Questions (FAQs)

Q1: How selective is CHIR-124 for Chk1 over Chk2?

CHIR-124 exhibits **high selectivity**, being approximately **2,000-fold more potent** against Chk1 than Chk2 in cell-free assays [2]. This high degree of selectivity makes it a superior tool for dissecting the specific roles of Chk1 in cellular processes, though researchers should be aware of its potential off-target effects on kinases like Flt3 and PDGFR at higher concentrations [2].

Q2: Does the p53 status of my cell lines affect the outcome of CHIR-124 experiments?

Yes, p53 status significantly influences the cellular response. The abrogation of the G2-M checkpoint and the induction of apoptosis by **CHIR-124** are **enhanced in p53-deficient cells** [1]. For example, p53-deficient HCT116 cells show a dramatic increase in mitotic cells and a marked accumulation of polyploid cells after **CHIR-124** treatment following radiation, an effect not observed in p53-sufficient wild-type cells [3].

Q3: Can CHIR-124 be used to potentiate the effect of DNA-damaging agents?

Absolutely. A key application of **CHIR-124** is to **synergistically potentiate the cytotoxicity** of DNA-damaging agents, particularly **topoisomerase I poisons** like camptothecin, SN-38, and irinotecan [1]. It works by abrogating the DNA damage-induced S and G2-M cell cycle checkpoints, preventing cells from repairing DNA damage and leading to increased apoptosis [1].

Experimental Protocols & Troubleshooting

Abrogation of the G2-M Checkpoint

This protocol is used to demonstrate how **CHIR-124** inhibits the IR-induced G2-M arrest [3].

- **Key Steps:**
 - **Cell Treatment:** Treat your chosen cell line (e.g., HCT116) with a DNA-damaging agent like ionizing radiation (IR).

- **CHIR-124 Application:** Concurrently or shortly after, add **CHIR-124**. The concentration used in research is typically in the low nanomolar to micromolar range (e.g., effects observed at 1 μ M in HCT116 cells [3]).
 - **Cell Cycle Analysis:** At your chosen time points (e.g., 24 hours post-treatment), harvest cells and analyze cell cycle distribution using flow cytometry after propidium iodide staining.
 - **Mitotic Marker Analysis:** To confirm abrogation, measure the levels of phosphorylated mitotic proteins (e.g., Histone H3 pSer10) via western blot or immunofluorescence. A successful experiment will show a significant increase in the population of mitotic cells in the **CHIR-124** treated group compared to the group treated with DNA damage alone [3].
- **Troubleshooting Guide:**
 - **Insufficient Checkpoint Abrogation:** Ensure the **CHIR-124** concentration is adequate. Verify the activity and stability of your drug stock solution.
 - **High Background Cell Death:** Titrate the concentration of the DNA-damaging agent to achieve damage that induces a robust G2 arrest without causing excessive immediate cell death.

Clonogenic Survival Assay

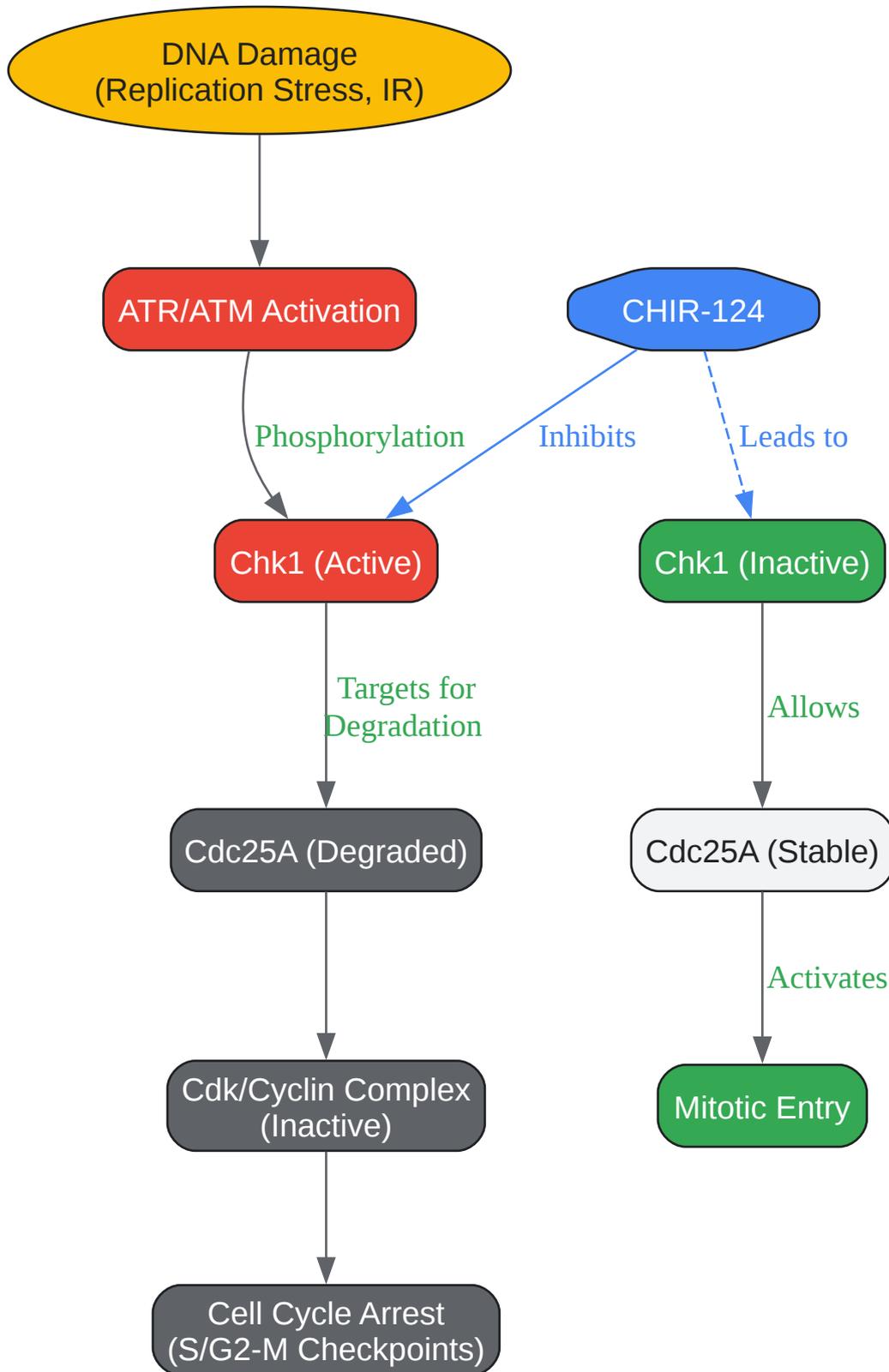
This assay measures the long-term ability of a single cell to proliferate, demonstrating the radiosensitizing or chemosensitizing effect of **CHIR-124** [3].

- **Key Steps:**
 - **Seed Cells:** Seed cells sparsely in multi-well plates or dishes.
 - **Treat:** Treat cells with your DNA-damaging agent (e.g., IR, topoisomerase poison) with and without **CHIR-124**.
 - **Incubate:** Allow cells to grow for 1-3 weeks, until visible colonies form in the control wells.
 - **Fix and Stain:** Fix colonies with methanol or ethanol and stain with crystal violet or methylene blue.
 - **Count Colonies:** Count colonies (typically >50 cells) manually or with an automated counter. Plot the surviving fraction to show reduced clonogenic survival in the combination treatment group [3].

CHIR-124 in the DNA Damage Response Pathway

The following diagram illustrates the core DNA damage signaling pathway and the points where **CHIR-124** exerts its inhibitory effect. **CHIR-124** directly inhibits Chk1 kinase activity, preventing it from

phosphorylating its downstream effector, Cdc25A. This disruption abrogates critical S and G2-M cell cycle checkpoints [1] [4].



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References

1. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
2. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
3. Radiosensitization by Chir-124, a selective CHK1 inhibitor [pubmed.ncbi.nlm.nih.gov]
4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA ... [pmc.ncbi.nlm.nih.gov]

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